molecular formula C8H10ClN5O2 B8325316 1-(6-Chloro-3-pyridylmethyl)-3-methyl2-nitroguanidine

1-(6-Chloro-3-pyridylmethyl)-3-methyl2-nitroguanidine

Cat. No. B8325316
M. Wt: 243.65 g/mol
InChI Key: SWHRDLPFZQFSLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06252072B1

Procedure details

A mixture of 1.5 g of 1-(2-chloropyrid-5-ylmethyl)-2-nitroimino-3-methyl-5-n-propyl-1,3,5-triazacyclohexane, 0.5 g of solid sodium hydrogen carbonate, 20 ml of methanol and 10 ml of water is stirred for 24 hours at 50° C. The reaction mixture is concentrated by evaporation and the residue purified on silica gel with dichloromethane/methanol 95:5 as the eluant. This yields the title compound with a melting point of 149-151° C. (compound 2.2).
Name
1-(2-chloropyrid-5-ylmethyl)-2-nitroimino-3-methyl-5-n-propyl-1,3,5-triazacyclohexane
Quantity
1.5 g
Type
reactant
Reaction Step One
[Compound]
Name
solid
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][N:9]2CN(CCC)[CH2:12][N:11](C)[C:10]2=[N:19][N+:20]([O-:22])=[O:21])=[CH:4][N:3]=1.C(=O)([O-])O.[Na+].CO>O>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][NH:9][C:10]([NH:11][CH3:12])=[N:19][N+:20]([O-:22])=[O:21])=[CH:4][N:3]=1 |f:1.2|

Inputs

Step One
Name
1-(2-chloropyrid-5-ylmethyl)-2-nitroimino-3-methyl-5-n-propyl-1,3,5-triazacyclohexane
Quantity
1.5 g
Type
reactant
Smiles
ClC1=NC=C(C=C1)CN1C(N(CN(C1)CCC)C)=N[N+](=O)[O-]
Name
solid
Quantity
0.5 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(O)([O-])=O.[Na+]
Name
Quantity
20 mL
Type
reactant
Smiles
CO
Name
Quantity
10 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
is stirred for 24 hours at 50° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture is concentrated by evaporation
CUSTOM
Type
CUSTOM
Details
the residue purified on silica gel with dichloromethane/methanol 95:5 as the eluant

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
ClC1=NC=C(C=C1)CNC(=N[N+](=O)[O-])NC
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.